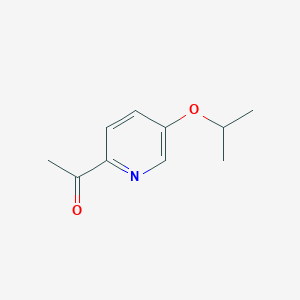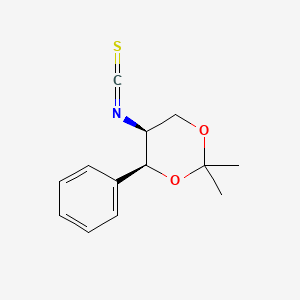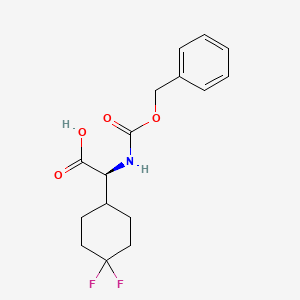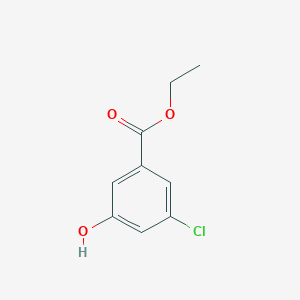
1-(5-Isopropoxypyridin-2-yl)ethanone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
Compounds with complex structures, such as "1-(4-(6-Fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone," are synthesized using click chemistry approaches. These compounds are thoroughly characterized using spectroscopic methods (IR, NMR, MS) and crystallography to confirm their structure. Such detailed characterization is essential for understanding the compound's properties and potential applications (Govindhan et al., 2017).
Antimicrobial and Antibacterial Activities
Research on similar compounds demonstrates significant antimicrobial and antibacterial activities. For example, "1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone" shows promising antimicrobial activity against various bacterial strains. Such studies are crucial for developing new antibiotics and understanding the structure-activity relationship of these compounds (Salimon et al., 2011).
Pharmacological Applications
The pharmacological characterization of novel compounds reveals potential therapeutic applications. For instance, novel isoxazolopyridone derivatives have been evaluated as metabotropic glutamate receptor (mGluR) 7 antagonists, suggesting their use in elucidating the roles of mGluR7 on central nervous system functions. This demonstrates the potential of such compounds in drug development and as tools for pharmacological research (Suzuki et al., 2007).
Immunomodulatory Effects
Compounds derived from natural sources or their synthetic derivatives, such as "1-(6-Hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone" from Petasites hybridus, have been shown to exhibit immunomodulatory effects. These findings highlight the potential of chemical compounds in developing new immunomodulatory agents, which can be crucial for treating autoimmune diseases and modulating the immune response (Khaleghi et al., 2014).
Safety and Hazards
The compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
1-(5-propan-2-yloxypyridin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)13-9-4-5-10(8(3)12)11-6-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBDMQLHKNVZOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=C(C=C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6325254.png)



![3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine](/img/structure/B6325282.png)


